Cas no 49621-03-6 (2-amino-3-(prop-2-en-1-ylsulfanyl)propanoic acid)

2-amino-3-(prop-2-en-1-ylsulfanyl)propanoic acid structure
49621-03-6 structure
Product Name:2-amino-3-(prop-2-en-1-ylsulfanyl)propanoic acid
Numero CAS:49621-03-6
MF:C6H11NO2S
MW:161.22204041481
CID:328361
PubChem ID:98280
Update Time:2025-04-19

2-amino-3-(prop-2-en-1-ylsulfanyl)propanoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-(Allylthio)-2-aminopropanoic acid
    • Cysteine,S-2-propen-1-yl-
    • DL-S-ALLYLCYSTEINE
    • S-ALLYL-L-CYSTEINE
    • 3-allylsulfanyl-2-amino-propionic acid
    • Allylcysteine
    • CYSTEINE,S-ALLYL-L
    • DEOXYALLIIN
    • L-DEOXYALLIIN
    • S-2-Propen-1-Yl-Cysteine
    • S-2-Propenylcysteine
    • s-allylcysteine
    • 2-amino-3-(prop-2-en-1-ylsulfanyl)propanoic acid
    • CHEMBL1592541
    • 1217444-21-7
    • J-014164
    • NSC96449
    • S-Prop-2-en-1-ylcysteine
    • NCGC00095288-02
    • NCGC00095288-01
    • SCHEMBL119988
    • MFCD00210474
    • S-Allyl-L -cysteine
    • 49621-03-6
    • DTXSID50865000
    • 2-amino-3-prop-2-enylsulfanylpropanoic acid
    • ECGONINEHYDROCHLORIDEAMINOALCOHOLPORTION
    • EN300-1722717
    • FT-0698015
    • FT-0695887
    • 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylicacid
    • FT-0695888
    • SY121473
    • AKOS000184556
    • AKOS022185125
    • NS00127168
    • G72789
    • MDL: MFCD09842811
    • Inchi: 1S/C6H11NO2S/c1-2-3-10-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)
    • Chiave InChI: ZFAHNWWNDFHPOH-UHFFFAOYSA-N
    • Sorrisi: S(CC=C)CC(C(=O)O)N

Proprietà calcolate

  • Massa esatta: 161.05100
  • Massa monoisotopica: 161.05104977g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 5
  • Complessità: 127
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -2.1
  • Superficie polare topologica: 88.6Ų

Proprietà sperimentali

  • PSA: 88.62000
  • LogP: 1.01780

2-amino-3-(prop-2-en-1-ylsulfanyl)propanoic acid Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-1722717-0.05g
2-amino-3-(prop-2-en-1-ylsulfanyl)propanoic acid
49621-03-6
0.05g
$900.0 2023-09-20
Enamine
EN300-1722717-0.1g
2-amino-3-(prop-2-en-1-ylsulfanyl)propanoic acid
49621-03-6
0.1g
$943.0 2023-09-20
Enamine
EN300-1722717-0.25g
2-amino-3-(prop-2-en-1-ylsulfanyl)propanoic acid
49621-03-6
0.25g
$985.0 2023-09-20
Enamine
EN300-1722717-0.5g
2-amino-3-(prop-2-en-1-ylsulfanyl)propanoic acid
49621-03-6
0.5g
$1027.0 2023-09-20
Enamine
EN300-1722717-1.0g
2-amino-3-(prop-2-en-1-ylsulfanyl)propanoic acid
49621-03-6
1g
$1142.0 2023-05-25
Enamine
EN300-1722717-2.5g
2-amino-3-(prop-2-en-1-ylsulfanyl)propanoic acid
49621-03-6
2.5g
$2100.0 2023-09-20
Enamine
EN300-1722717-5.0g
2-amino-3-(prop-2-en-1-ylsulfanyl)propanoic acid
49621-03-6
5g
$3313.0 2023-05-25
Enamine
EN300-1722717-10.0g
2-amino-3-(prop-2-en-1-ylsulfanyl)propanoic acid
49621-03-6
10g
$4914.0 2023-05-25
Enamine
EN300-1722717-1g
2-amino-3-(prop-2-en-1-ylsulfanyl)propanoic acid
49621-03-6
1g
$1070.0 2023-09-20
Enamine
EN300-1722717-5g
2-amino-3-(prop-2-en-1-ylsulfanyl)propanoic acid
49621-03-6
5g
$3105.0 2023-09-20
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